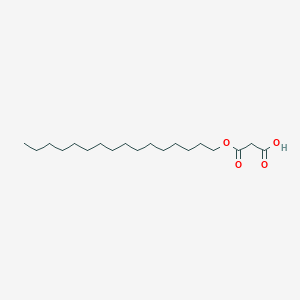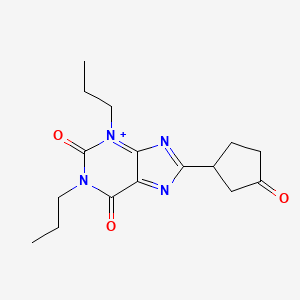
8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves the reaction of 1,3-dipropylxanthine with 3-oxocyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium t-butoxide in a solvent like t-butanol . The product is then purified through distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .
科学的研究の応用
Chemistry: In chemistry, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .
作用機序
The mechanism of action of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione involves its ability to interact with free radicals and neutralize them. The compound donates electrons to reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby stabilizing them and preventing cellular damage . This antioxidant activity is primarily due to the presence of the oxo group, which plays a crucial role in the electron transfer process .
類似化合物との比較
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Comparison: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is unique due to its specific structure, which includes a cyclopentyl group. This structural feature imparts distinct chemical and biological properties compared to other purine derivatives. For instance, its antioxidant activity is more pronounced due to the presence of the oxo group, making it a valuable compound in research and industrial applications .
特性
分子式 |
C16H21N4O3+ |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
8-(3-oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C16H21N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3/q+1 |
InChIキー |
BLEGJVHVZKURMF-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


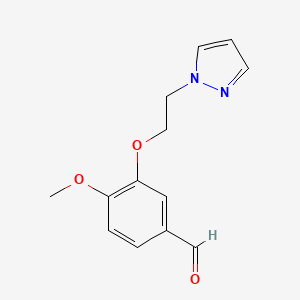
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
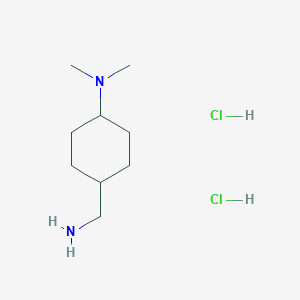

![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
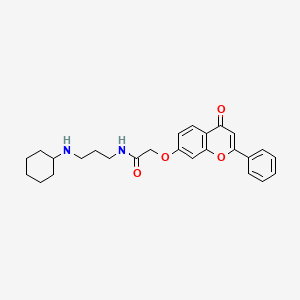
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)
![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
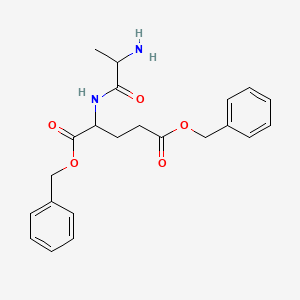
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
